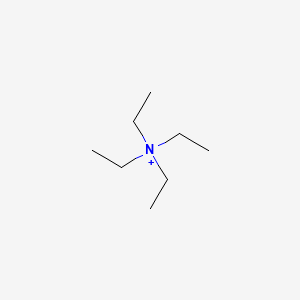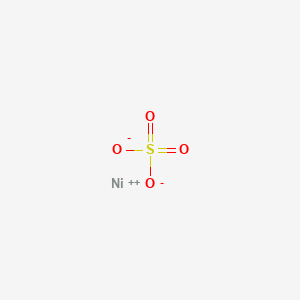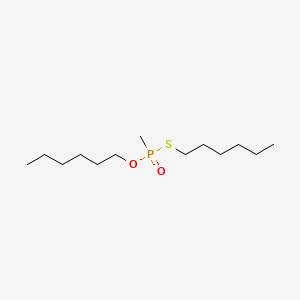
Buminafos
Descripción general
Descripción
Buminafos is a chemical compound with the molecular formula C18H38NO3P . It is also known by the IUPAC name dibutyl 1-butylaminocyclohexylphosphonate . It was previously used as a desiccant and defoliant .
Molecular Structure Analysis
The Buminafos molecule contains a total of 61 bonds, including 23 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 phosphonate (thio-) .Chemical Reactions Analysis
The photo-induced chemiluminescent behavior of Buminafos has been studied . The determination of Buminafos was performed with the aid of a Multicommutation (a solenoid valve set) assembly. The method involves the on-line photo-degradation of the analyte with the selected suitable medium (0.05% hydrogen peroxide) and its subsequent chemiluminescent oxidation by potassium permanganate .Physical And Chemical Properties Analysis
Buminafos has a density of 1.0±0.1 g/cm³, a boiling point of 434.8±24.0 °C at 760 mmHg, and a flash point of 216.8±22.9 °C . It has a molar refractivity of 97.2±0.4 cm³ and a molar volume of 352.1±5.0 cm³ .Aplicaciones Científicas De Investigación
Agricultural Desiccant and Defoliant
Buminafos was traditionally used as a desiccant and defoliant in agriculture. Its application facilitated the drying of crops like potatoes, cotton, sugar and feed beet, and hops before harvest . The compound’s moderate aqueous solubility and volatility made it effective in controlling vegetative growth and annual weeds, aiding in chemical pruning .
Environmental Fate and Ecotoxicity
Research into the environmental fate of Buminafos has shown that it is generally non-persistent in soil systems . Studies on its ecotoxicity are limited, but it is known to act as an acetylcholinesterase inhibitor and neurotoxicant, which has implications for biodiversity and human health .
Neurotoxicity Studies
As a neurotoxicant, Buminafos offers a model compound for studying the effects of acetylcholinesterase inhibition. This can be particularly useful in understanding the mechanisms behind certain neurodegenerative diseases and developing potential treatments .
Organophosphate Pesticide Research
Buminafos belongs to the organophosphate class of herbicides. Its study provides insights into the mode of action of these pesticides, which is through cholinesterase inhibition. This research can inform safer pesticide design and regulatory policies .
Volatility and Air Quality Monitoring
Due to its volatile nature, Buminafos can be used in studies monitoring air quality, especially in agricultural areas. It serves as an example of how volatile organic compounds (VOCs) from agricultural sources can affect atmospheric conditions .
Water Purification Technologies
While not directly used for water purification, the properties of Buminafos can inform the development of new materials for removing contaminants. For instance, its moderate solubility and interaction with other substances can guide the synthesis of novel adsorbents .
Biomimetic Material Synthesis
The structure of Buminafos can inspire the design of biomimetic materials that mimic biological processes, such as enzyme inhibition, for use in various scientific applications, including biomedicine and environmental science .
Chemical Education and Training
Buminafos can be used as a teaching tool in chemical education to illustrate the properties and effects of organophosphate compounds. Its diverse applications make it a suitable case study for students learning about environmental chemistry and toxicology .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Buminafos is an organophosphate herbicide that primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system. By inhibiting this enzyme, Buminafos disrupts normal nerve function .
Mode of Action
Buminafos acts as a non-selective, contact herbicide absorbed by leaves and shoots . It inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the nerve synapse. This results in continuous stimulation of the nerves, causing symptoms such as convulsions, paralysis, and in severe cases, death .
Biochemical Pathways
Overstimulation of these pathways can lead to a variety of physiological effects, including muscle contraction and heart rate regulation .
Pharmacokinetics
Buminafos has a moderate aqueous solubility and is volatile . It is generally non-persistent in soil systems, suggesting that it is likely to be metabolized and excreted relatively quickly . .
Result of Action
The primary molecular effect of Buminafos is the inhibition of acetylcholinesterase, leading to an overaccumulation of acetylcholine in the nerve synapse . This can result in a range of cellular effects, from overstimulation of nerve cells to potential nerve cell death. The exact cellular effects can vary depending on the concentration of Buminafos and the duration of exposure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Buminafos. For instance, its volatility suggests that it may evaporate more quickly in warmer environments, potentially reducing its persistence in the environment . Additionally, its aqueous solubility implies that it may be more mobile in wet environments, potentially affecting its distribution and the extent of its effects . .
Propiedades
IUPAC Name |
N-butyl-1-dibutoxyphosphorylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO3P/c1-4-7-15-19-18(13-11-10-12-14-18)23(20,21-16-8-5-2)22-17-9-6-3/h19H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBXMBCZBXUXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1(CCCCC1)P(=O)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199259 | |
| Record name | 1-(Butylamino)cyclohexylphosphonic acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buminafos | |
CAS RN |
51249-05-9 | |
| Record name | Buminafos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51249-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buminafos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051249059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Butylamino)cyclohexylphosphonic acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl [1-(butylamino)cyclohexyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUMINAFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HDD5Z9UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















